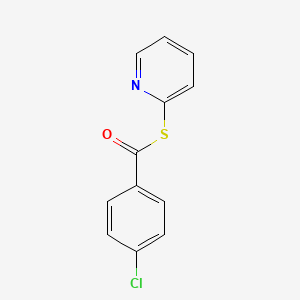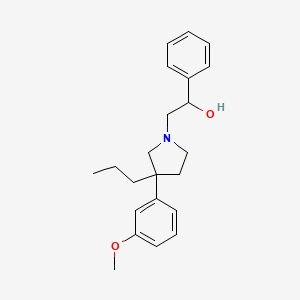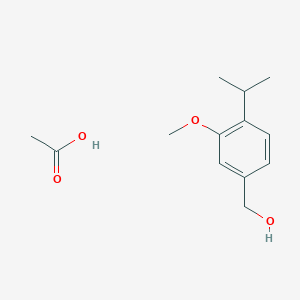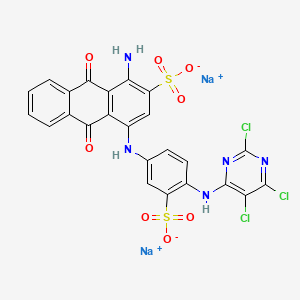![molecular formula C13H28O3S B14465269 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol CAS No. 66003-87-0](/img/structure/B14465269.png)
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is an organic compound with the molecular formula C13H28O3S It contains a hydroxyethylthio group and an octyloxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol typically involves the reaction of 3-chloro-1-propanol with 2-mercaptoethanol and octanol under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol involves its interaction with molecular targets through its functional groups. The hydroxyethylthio group can form hydrogen bonds and engage in nucleophilic attacks, while the octyloxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Hydroxyethyl)thio]-3-(butyloxy)-2-propanol
- 1-[(2-Hydroxyethyl)thio]-3-(hexyloxy)-2-propanol
- 1-[(2-Hydroxyethyl)thio]-3-(decyloxy)-2-propanol
Uniqueness
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is unique due to its specific combination of functional groups and chain length. The presence of both hydroxyethylthio and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66003-87-0 |
|---|---|
Fórmula molecular |
C13H28O3S |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
1-(2-hydroxyethylsulfanyl)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C13H28O3S/c1-2-3-4-5-6-7-9-16-11-13(15)12-17-10-8-14/h13-15H,2-12H2,1H3 |
Clave InChI |
FXLJDTSGIBNDPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(CSCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)





![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)







